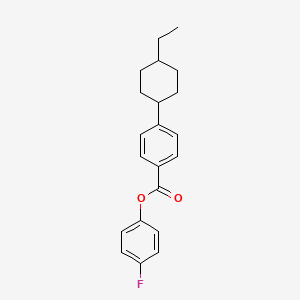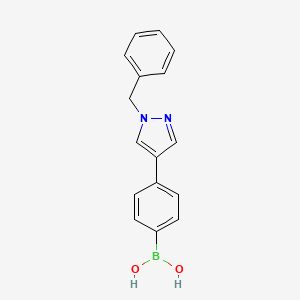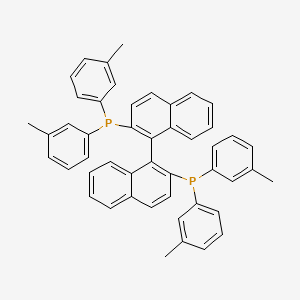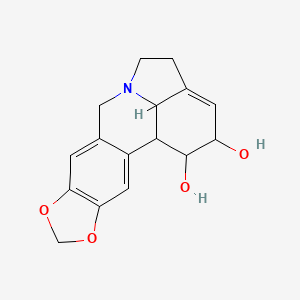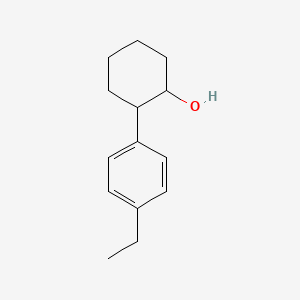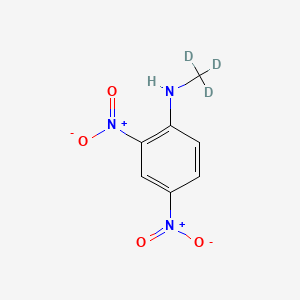
2,4-dinitro-N-(trideuteriomethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitro-N-(trideuteriomethyl)aniline is a chemical compound that belongs to the class of dinitroanilines These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring The specific compound has a trideuteriomethyl group (-CD3) attached to the nitrogen atom of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dinitro-N-(trideuteriomethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or a deuterated amine . Another method involves the acid hydrolysis of 2,4-dinitroacetanilide . The reaction conditions typically require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous-flow microreactor systems. These systems allow for safe, efficient, and selective synthesis by controlling the reaction environment and minimizing the risk of hazardous by-products . The use of such advanced techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dinitro-N-(trideuteriomethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in compounds like 2,4-diamino-N-(trideuteriomethyl)aniline.
Substitution: The compound can undergo substitution reactions where the nitro groups or the trideuteriomethyl group are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted anilines and their derivatives. For example, reduction of the nitro groups can yield 2,4-diamino-N-(trideuteriomethyl)aniline, while oxidation can produce different nitro-substituted compounds.
Aplicaciones Científicas De Investigación
2,4-Dinitro-N-(trideuteriomethyl)aniline has several scientific research applications:
Chemistry: It is used as a reagent to detect and characterize aldehydes and ketones.
Biology: The compound’s unique properties make it useful in studying biological processes involving nitroaromatic compounds.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of dyes, pesticides, and herbicides.
Mecanismo De Acción
The mechanism of action of 2,4-dinitro-N-(trideuteriomethyl)aniline involves its interaction with specific molecular targets. In biological systems, it can act as a microtubule inhibitor, targeting tubulin proteins and disrupting cell division . This mechanism is similar to that of other dinitroaniline herbicides, which inhibit root and shoot growth in plants by affecting microtubule formation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,4-dinitro-N-(trideuteriomethyl)aniline include:
- 2,4-Dinitroaniline
- 2,4-Dinitrophenol
- 2,4,6-Trinitroaniline
Uniqueness
What sets this compound apart from these similar compounds is the presence of the trideuteriomethyl group. This deuterium substitution can affect the compound’s reactivity and stability, making it useful for specific applications where isotopic labeling is required.
Propiedades
Fórmula molecular |
C7H7N3O4 |
|---|---|
Peso molecular |
200.17 g/mol |
Nombre IUPAC |
2,4-dinitro-N-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3/i1D3 |
Clave InChI |
IQEJEZOCXWJNKR-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


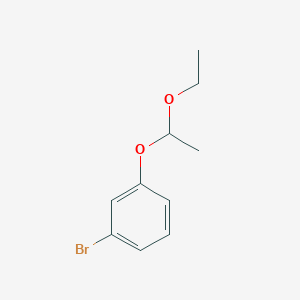
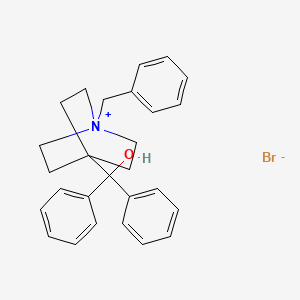
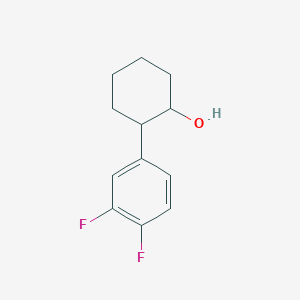
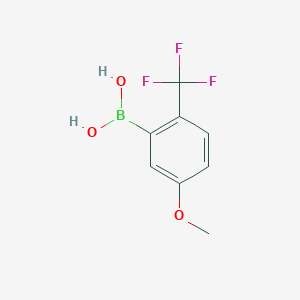
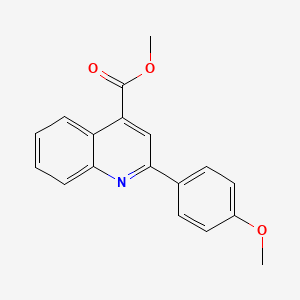
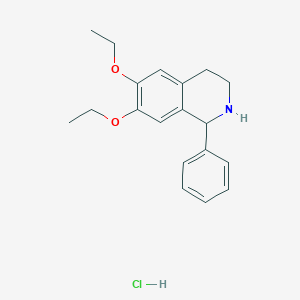
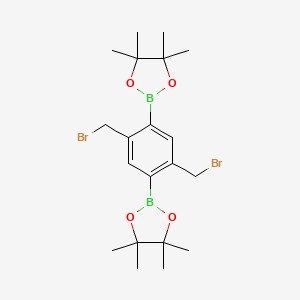
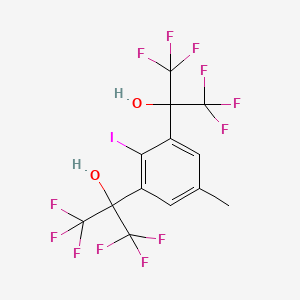
![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)
